
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, also known as P7C3, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of neurodegenerative diseases. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center led by Dr. Steven McKnight. Since then, P7C3 has been the subject of numerous studies aimed at uncovering its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of imidazole-containing compounds, including piperazine derivatives, with a focus on their spectral characterization. For instance, a study presented a highly useful synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were characterized by IR, 1H and 13C NMR, and mass spectral studies, demonstrating the versatility of these synthetic approaches in generating novel compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal properties of imidazole and piperazine derivatives. A notable example includes compounds synthesized in the aforementioned study, where some displayed excellent antibacterial and antifungal activities when compared to standard drugs. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents.
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer activities. Research into novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers based on the structure discovered in lab studies reveals significant activity against drug-sensitive/resistant MTB strains, suggesting a potential pathway for developing new anticancer agents with acceptable safety indices (Lv et al., 2017).
Anti-inflammatory and Antidiabetic Properties
Piperazine derivatives have been identified as new antidiabetic compounds, with certain derivatives showing potent antidiabetic effects mediated by an increase in insulin secretion. This indicates the promise of these compounds in diabetes management and the importance of structural modifications to enhance biological activity (Le Bihan et al., 1999).
Propriétés
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNSPLBRKHNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

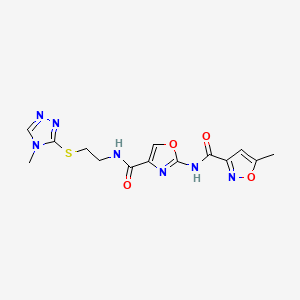
![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)
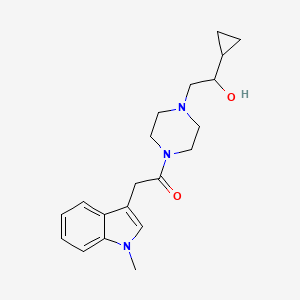
![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)
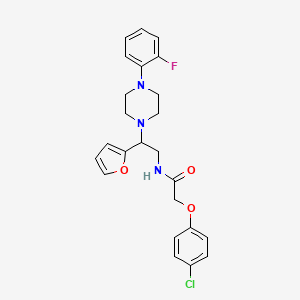
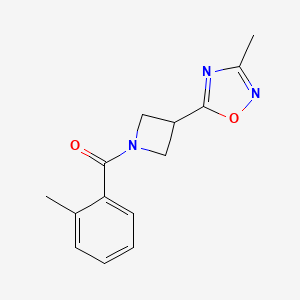
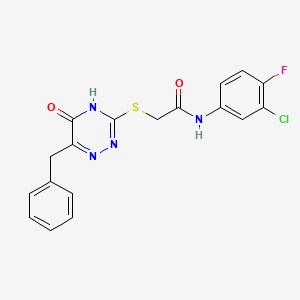

![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2783489.png)
![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)